2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
Description
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a sulfonamide-linked indole derivative with a 2-chlorophenylmethyl substitution at the indole’s 1-position and an acetamide group at the 3-position, terminating in a 2-fluorophenyl moiety. Its molecular formula is C₂₃H₁₈ClFN₂O₃S, with a molecular weight of 480.92 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-18-9-3-1-7-16(18)13-27-14-22(17-8-2-6-12-21(17)27)31(29,30)15-23(28)26-20-11-5-4-10-19(20)25/h1-12,14H,13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDHPVXKYIGWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Once the indole core is prepared, it undergoes further functionalization to introduce the sulfonyl and acetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to specific biological effects . The sulfonyl and acetamide groups further enhance the compound’s binding affinity and specificity, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
a. N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
- Substituents :
- Indole: 4-fluorobenzyl (vs. 2-chlorophenylmethyl in Compound A).
- Acetamide: 2,3-dimethylphenyl (vs. 2-fluorophenyl).
- Molecular Weight : 450.53 g/mol.
- Key Differences: The 4-fluorobenzyl group reduces steric hindrance compared to the 2-chlorophenylmethyl in Compound A.
b. 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Substituents :
- Indole: 3-fluorobenzyl.
- Acetamide: 2-(trifluoromethyl)phenyl.
- Molecular Weight : 529.46 g/mol.
- Key Differences: The 3-fluorobenzyl group may alter π-π stacking interactions compared to Compound A’s 2-chlorophenylmethyl.
c. N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide ()
- Substituents :
- Indole: 2-methylbenzyl.
- Acetamide: 4-ethoxyphenyl.
- Molecular Weight : 462.56 g/mol.
- Key Differences :
Functional Group Modifications
a. 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
- Substituents :
- Sulfanyl (S–) instead of sulfonyl (SO₂–).
- Indole: 2-(azepanyl-2-oxoethyl).
- Key Differences: The sulfanyl group is less polar than sulfonyl, reducing solubility and hydrogen-bonding capacity.
b. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide ()
- Substituents :
- Indole: 4-chlorobenzoyl (carbonyl-linked) and 5-methoxy.
- Acetamide: Linked to a 4-fluorophenylsulfonamide.
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacokinetic Trends in Analogs
| Substituent Type (Indole) | Substituent Type (Acetamide) | Metabolic Stability | Likely Bioavailability |
|---|---|---|---|
| Halogenated (Cl, F) | Halogenated (F) | High | Moderate-High |
| Alkyl (Methyl) | Alkoxy (Ethoxy) | Moderate | Low-Moderate |
| Carbonyl (Benzoyl) | Sulfonamide | Low | Low |
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that combines an indole moiety with a sulfonamide group, which is often associated with various biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The structure includes:
- An indole ring , known for its role in numerous biologically active compounds.
- A sulfonamide group , which can enhance solubility and biological interactions.
- A chlorophenyl group , which may influence the compound's pharmacological properties.
Anticancer Properties
Research has indicated that compounds with indole and sulfonamide functionalities exhibit significant anticancer activity. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may share similar properties due to its structural components.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | Induction of apoptosis |
| Related Indole Derivative | MCF-7 (Breast Cancer) | 1.88 | CDK2 inhibition |
Antimicrobial Activity
The sulfonamide group is also known for its antimicrobial properties. Compounds featuring this group have demonstrated effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial folate synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 62.5 - 125 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The indole structure may interact with various receptors, influencing cellular signaling pathways.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the potential of indole-based compounds in cancer therapy. For instance, a study involving related indole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications on biological activity.
Example Study
In a study examining a series of indole derivatives:
- Compounds were tested against various cancer cell lines.
- Results showed that modifications to the indole structure significantly affected IC50 values, with some derivatives achieving IC50 values as low as 0.98 μM against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
